2-Fluorophenylacetic acid
Overview
Description
2-Fluorophenylacetic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of phenylacetic acid, where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
It is known to be used as a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds by 19 f nmr spectroscopy .
Mode of Action
It is known to interact with its targets to determine the enantiomeric composition of chiral, nonracemic compounds .
Biochemical Pathways
It has been used in the synthesis of thiazolino[3,2- c ]pyrimidin-5,7-diones .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is sparingly soluble in chloroform and slightly soluble in methanol .
Result of Action
It is known to be used in the synthesis of various compounds and as a chiral derivatizing agent .
Action Environment
It is recommended to be stored in a sealed container in a cool, dry place .
Biochemical Analysis
Biochemical Properties
2-Fluorophenylacetic acid interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones and N - [2- (3,4-dichlorophenyl)-ethyl]- N′ - [2- (2-fluorophenyl)-ethyl]-ethane-1,2-diamine
Cellular Effects
It has been observed that Pseudomonas putida, when engineered to express a defluorinase enzyme, can grow on this compound . The growth yield was significantly lowered by 41% with this compound compared to other substrates . This suggests that this compound may have an impact on cellular metabolism and gene expression.
Metabolic Pathways
It is known that Pseudomonas putida can metabolize this compound when engineered to express a defluorinase enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenylacetic acid can be synthesized through several methods. One common approach involves the halogenation of phenylacetic acid. This process typically uses fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions to introduce the fluorine atom at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of metal catalysts and optimized reaction conditions to facilitate the fluorination process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Fluorophenylacetic acid has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Phenylacetic acid: The parent compound without the fluorine substitution.
4-Fluorophenylacetic acid: A positional isomer with the fluorine atom at the para position.
3-Fluorophenylacetic acid: Another positional isomer with the fluorine atom at the meta position.
Uniqueness: 2-Fluorophenylacetic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its isomers and the parent compound .
Properties
IUPAC Name |
2-(2-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTRFSADOICSSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060007 | |
Record name | Benzeneacetic acid, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451-82-1 | |
Record name | (2-Fluorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Fluorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451821 | |
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Record name | 451-82-1 | |
Source | DTP/NCI | |
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Record name | Benzeneacetic acid, 2-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Fluorophenylacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2W3C5ER3N | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2-Fluorophenylacetic acid in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It is a key starting material for the synthesis of Prasugrel [, ], an antiplatelet drug. The synthesis typically involves a Grignard reaction with isopropylmagnesium bromide, followed by a cyclopropanation reaction and subsequent halogenation []. Additionally, this compound can undergo ortho-C-H olefination in the presence of a palladium catalyst and a suitable ligand, leading to the formation of (E)-2-(2-(3-ethoxy-3-oxoprop-1-enyl)-6-fluorophenyl)acetic acid [].
Q2: Can this compound be used to determine the enantiomeric purity of chiral compounds?
A2: Yes, (R)-2-Fluorophenylacetic acid (AFPA) has proven useful in determining the enantiomeric purity and configuration of β-amino alcohols []. This application stems from its ability to form diastereomeric derivatives with chiral alcohols, which can be distinguished and analyzed using fluorine-19 NMR spectroscopy. This method is particularly relevant in the analysis of β-blockers, highlighting the compound's utility in pharmaceutical analysis.
Q3: Have there been any studies on resolving racemic mixtures of alpha-halo carboxylic acids using this compound derivatives?
A3: While this compound itself hasn't been directly used, a closely related compound, O,O'-dibenzoyltartaric acid (DBTA), has shown promise in the copper(II)-mediated resolution of racemic alpha-halo carboxylic acids []. Although this compound wasn't directly involved in the resolution process, the study demonstrated the potential of chiral auxiliaries in resolving similar racemic mixtures. Further research could explore if this compound derivatives, with appropriate modifications, can also function as effective resolving agents.
Q4: What are the potential advantages of the optimized synthesis of Prasugrel utilizing this compound?
A4: The optimized synthesis of Prasugrel, starting from this compound, offers several advantages over previously reported methods []. These include the elimination of toxic solvents and reagents, leading to a more environmentally friendly process. Additionally, the optimized route boasts a shorter synthetic sequence, reducing the number of steps from seven to five. This streamlining of the synthesis, combined with the use of milder reaction conditions, results in a significant increase in the overall yield of Prasugrel from 35.5% to 72.9% [], making it more efficient and cost-effective for potential industrial production.
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